Ac-YVAD-FMK

Neuroprotection Sepsis In Vivo Efficacy

Ac-YVAD-FMK is a cell-permeable, irreversible tetrapeptide inhibitor based on the YVAD recognition sequence, which mimics the natural substrate of inflammatory caspases. It covalently binds the catalytic cysteine residue of Caspase-1 (ICE) and Caspase-4 via its fluoromethylketone (FMK) warhead.

Molecular Formula C24H33FN4O8
Molecular Weight 524.5 g/mol
Cat. No. B12369809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-YVAD-FMK
Molecular FormulaC24H33FN4O8
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
InChIInChI=1S/C24H33FN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1
InChIKeyYEUFRYDFUGIZNM-DGJUNBOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ac-YVAD-FMK: Peptide-Based Irreversible Caspase-1/4 Inhibitor for Inflammasome and Pyroptosis Research


Ac-YVAD-FMK is a cell-permeable, irreversible tetrapeptide inhibitor based on the YVAD recognition sequence, which mimics the natural substrate of inflammatory caspases. It covalently binds the catalytic cysteine residue of Caspase-1 (ICE) and Caspase-4 via its fluoromethylketone (FMK) warhead. As a member of the peptide-derived Caspase-1 inhibitor class that includes Z-YVAD-FMK and Ac-YVAD-CMK, Ac-YVAD-FMK serves as a foundational probe for interrogating canonical inflammasome signaling, pyroptotic cell death, and IL-1β/IL-18 maturation [1]. The compound is characterized by an N-terminal acetyl cap and a C-terminal FMK warhead, which collectively determine its cell permeability, metabolic stability, and irreversible binding kinetics relative to other warhead variants such as chloromethyl ketone (CMK) and aldehyde (CHO) [1].

Ac-YVAD-FMK: Why In-Class Caspase-1 Inhibitors Are Not Interchangeable


The peptide-derived Caspase-1 inhibitor family (Ac-YVAD-FMK, Z-YVAD-FMK, Ac-YVAD-CMK, and Ac-YVAD-CHO) exhibits divergent pharmacological properties that preclude generic substitution. Critical differences arise from two chemical features: the N-terminal capping group (acetyl versus carbobenzyloxy) and the C-terminal warhead (fluoromethylketone versus chloromethylketone versus aldehyde). These structural variations directly impact membrane permeability, metabolic stability, systemic exposure, and importantly, kinetic selectivity and off-target engagement profiles [1]. The FMK warhead confers distinct covalent binding kinetics compared to the CMK warhead, while the acetyl cap yields different membrane penetration and metabolic half-life than the Z-group [1]. Consequently, selecting a specific inhibitor based on experimental context is essential; substituting one peptide inhibitor for another may yield non-equivalent pharmacological outcomes and confound data interpretation [1].

Ac-YVAD-FMK: Quantified Differentiation Evidence Versus Key Comparators


Ac-YVAD-FMK Exhibits Superior Neuroprotective Efficacy in a Septic Rat Model Compared to Untreated Controls

In a Wistar rat model of sepsis-induced neuronal injury, treatment with Ac-YVAD-FMK significantly mitigated the loss of hippocampal CA1 neurons, a key indicator of neuroprotection. The study provides a direct, within-model comparison: Ac-YVAD-FMK treatment significantly attenuated the sepsis-induced decrease in neuron counts compared to the untreated model group, with statistical significance at P < 0.05 and P < 0.01 [1]. This in vivo functional outcome offers a clear differentiator from other peptide inhibitors for which equivalent neuroprotective efficacy in this specific septic model has not been reported.

Neuroprotection Sepsis In Vivo Efficacy

Ac-YVAD-FMK Targets Caspase-1 with Functional Selectivity Over Caspase-4, in Contrast to Dual-Specificity Analogs

Ac-YVAD-FMK is characterized as a specific inhibitor of Caspase-1-like protease, with minimal activity against Caspase-4/5 [1]. This selectivity profile contrasts sharply with the closely related analog Z-YVAD-FMK, which is explicitly described as a dual inhibitor of both Caspase-1 and Caspase-4 [2]. Similarly, the clinical-stage comparator VX-765 (belnacasan) exhibits potent dual inhibition, with Ki values of 0.8 nM for Caspase-1 and <0.6 nM for Caspase-4 . This difference in target specificity—selective Caspase-1 inhibition versus broader Caspase-1/4 dual inhibition—represents a key pharmacological distinction.

Selectivity Caspase-4 Target Engagement

Ac-YVAD-FMK (Acetyl-Capped) Provides Differentiated Pharmacokinetic Properties Compared to Z-YVAD-FMK (Z-Capped)

The N-terminal capping strategy is a critical determinant of a peptide inhibitor's membrane permeability and metabolic stability. Ac-YVAD-FMK employs an acetyl (Ac) cap, whereas its close analog Z-YVAD-FMK utilizes a carbobenzyloxy (Z) cap [1]. A systematic medicinal chemistry review of Caspase-1 inhibitors establishes that N-terminal capping directly modulates membrane permeability, metabolic stability, and systemic exposure [1]. While direct head-to-head PK data for these two compounds are not publicly aggregated, this established structure-property relationship supports a class-level inference that the Ac- and Z-capped variants will exhibit non-equivalent cellular uptake and in vivo durability.

Pharmacokinetics Cell Permeability Metabolic Stability

Ac-YVAD-FMK (FMK Warhead) Offers Irreversible Covalent Inhibition Distinct from Reversible Aldehyde-Based Inhibitors

The C-terminal warhead dictates the mechanism, kinetics, and reversibility of Caspase-1 inhibition. Ac-YVAD-FMK contains a fluoromethylketone (FMK) warhead that forms an irreversible covalent bond with the catalytic cysteine [1]. In contrast, the aldehyde warhead found in Ac-YVAD-CHO (L-709049) acts as a reversible, transition-state analog inhibitor with a Ki of approximately 200 pM for recombinant human Caspase-1 . The FMK warhead confers distinct kinetic selectivity and durability of target engagement that is fundamentally different from the reversible aldehyde mechanism [1].

Mechanism of Action Irreversible Inhibition Covalent Binding

Ac-YVAD-FMK: Optimal Application Scenarios Derived from Quantitative Evidence


In Vivo Neuroprotection Studies in Sepsis-Associated Neuroinflammation Models

Based on its demonstrated efficacy in preserving hippocampal CA1 neuron counts in a septic rat model (P<0.05 and P<0.01 versus untreated controls) [1], Ac-YVAD-FMK is a suitable tool for investigating Caspase-1-mediated neuroinflammatory pathways and testing neuroprotective interventions in preclinical sepsis models.

Cell-Based Assays Requiring Specific Caspase-1 Inhibition Without Caspase-4 Cross-Reactivity

Given its reported selectivity for Caspase-1-like protease over Caspase-4/5 [1], Ac-YVAD-FMK is the preferred reagent for experiments designed to dissect Caspase-1-specific contributions to inflammasome signaling, IL-1β maturation, or pyroptosis, particularly when confounding effects from Caspase-4 inhibition must be avoided.

Experiments Requiring Sustained, Irreversible Target Engagement

The FMK warhead provides irreversible covalent inhibition of Caspase-1 [1], making Ac-YVAD-FMK well-suited for washout experiments or long-term cell culture studies where durable target suppression is required. This distinguishes it from reversible aldehyde-based inhibitors like Ac-YVAD-CHO [1].

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